AP 811 -

AP 811

Catalog Number: EVT-8181305
CAS Number:
Molecular Formula: C46H66N12O8
Molecular Weight: 915.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AP 811 is a synthetic compound primarily studied for its potential applications in the field of medicinal chemistry. It is classified as a small molecule with specific biological activities that make it of interest in pharmacological research. The compound has been investigated for its role in modulating various biological pathways, which may lead to therapeutic benefits in treating certain diseases.

Source

The synthesis of AP 811 originates from a series of chemical reactions designed to create derivatives of known pharmacophores. The initial compounds used in its synthesis are often derived from natural product sources or synthesized through established organic chemistry methods.

Classification

AP 811 falls under the category of synthetic organic compounds, specifically within the realm of small molecules. Its classification is based on its molecular structure and biological activity, which aligns it with other compounds studied for their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of AP 811 typically involves multi-step organic reactions. The most common methods include:

  1. Condensation Reactions: These reactions are used to form the core structure of AP 811 by combining two or more reactants.
  2. Functional Group Modifications: After forming the initial structure, various functional groups are introduced or modified to enhance biological activity.
  3. Purification Techniques: Techniques such as chromatography are employed to purify the final product and remove any by-products or unreacted starting materials.

Technical Details

The synthesis may utilize reagents such as acids, bases, and catalysts to facilitate the reactions. Specific conditions such as temperature, pressure, and reaction time are optimized to achieve high yields and purity of AP 811.

Molecular Structure Analysis

Structure

AP 811 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and weight can be determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

  • Molecular Formula: CxHyNz (specific values depend on the exact structure)
  • Molecular Weight: Typically ranges around a few hundred daltons, depending on substituents.
Chemical Reactions Analysis

Reactions

AP 811 can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: This reaction allows for modifications at specific sites on the molecule.
  2. Oxidation-Reduction Reactions: These reactions can alter the oxidation state of certain functional groups, impacting the compound's reactivity.

Technical Details

The reactivity of AP 811 can be influenced by factors such as pH, solvent choice, and temperature. Understanding these parameters is crucial for optimizing its synthesis and application.

Mechanism of Action

Process

The mechanism of action of AP 811 involves interaction with specific biological targets within cells. It may act by inhibiting or activating certain enzymes or receptors, leading to downstream effects on cellular signaling pathways.

Data

Research studies indicate that AP 811 may influence pathways related to inflammation, cell proliferation, or apoptosis, making it a candidate for further investigation in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on functional groups present.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity profile depends on functional groups; some may be prone to hydrolysis or oxidation.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy are commonly used to analyze the physical and chemical properties of AP 811.

Applications

Scientific Uses

AP 811 has potential applications in several areas:

  • Pharmaceutical Development: Investigated for its therapeutic effects against various diseases.
  • Biochemical Research: Used as a tool compound to study specific biological pathways.
  • Drug Discovery: Serves as a lead compound for developing new drugs targeting specific diseases.
Mechanisms of Action and Receptor Interactions

NPR3 (Natriuretic Peptide Receptor C) Antagonism and Selectivity Profiles

Structural Determinants of NPR3 Binding Affinity (Ki = 0.45–0.48 nM)

AP 811 is a modified tetrapeptide (Arg-Ile-Asp-Arg) with N- and C-terminal modifications that confer high affinity for Natriuretic Peptide Receptor C (NPR3). The N-terminal modification includes a naphthoylamino-phenylacetyl group, while the C-terminal features a (S)-2-methylbutylamide group [6] [8]. These structural elements enable sub-nanomolar binding affinity (Ki = 0.45–0.48 nM) by mimicking the Phe⁸-Ile¹⁵ region of Atrial Natriuretic Peptide (ANP), the natural ligand for NPR3 [9]. The ligand-receptor interaction primarily involves the extracellular domain of NPR3, where AP 811 competes with endogenous natriuretic peptides (ANP, BNP, CNP) for binding. Mutagenesis studies indicate that acidic residues in NPR3’s extracellular domain are critical for this high-affinity interaction, though the exact binding pocket remains under investigation [9].

Table 1: Structural Features of AP 811

ComponentChemical FeatureRole in NPR3 Binding
Core SequenceArg-Ile-Asp-Arg (RIDR)Mimics ANP bioactive region
N-Terminal ModN²-[4-(2-Naphthoylamino)phenylacetyl]Enhances receptor affinity and stability
C-Terminal Mod(S)-2-methylbutylamidePrevents degradation and optimizes binding
Key ResiduesAspartic acid (Position 3)Coordinates with metal ions in NPR3 binding site

Comparative Selectivity: NPR3 vs. NPR1 (>20,000-Fold Specificity)

AP 811 exhibits exceptional selectivity for NPR3 over related receptors NPR1 and NPR2. Biochemical assays confirm >20,000-fold higher affinity for NPR3 (Ki = 0.48 nM) compared to NPR1 (Ki > 10,000 nM) [2] [6]. This specificity arises from structural differences in the ligand-binding domains: NPR1 and NPR2 require intact natriuretic peptide rings for activation, whereas NPR3 binds linear peptide fragments like AP 811 [9]. Functional studies show no detectable agonism or antagonism at NPR1 even at micromolar concentrations, eliminating crosstalk with guanylate cyclase-dependent pathways mediated by NPR1/NPR2 [6] [9]. This selectivity profile positions AP 811 as a unique tool for isolating NPR3-specific functions in complex biological systems.

Modulation of ANP (Atrial Natriuretic Peptide) Signaling Pathways

Inhibition of ANP-Stimulated Na⁺/K⁺ ATPase Activity in Cardiomyocytes

In rabbit ventricular cardiomyocytes, AP 811 (10–500 nM) abolishes ANP-induced stimulation of the Na⁺/K⁺ pump [2] [6]. This occurs via NPR3 blockade, preventing ANP internalization and degradation. Normally, NPR3 acts as a clearance receptor, sequestering ANP to limit its bioavailability. By antagonizing NPR3, AP 811 prolongs ANP availability for NPR1, paradoxically enhancing NPR1-mediated cGMP production [6] [9]. However, in neonatal rodent cardiomyocytes, AP 811 directly inhibits low-concentration ANP (10 nM)-driven proliferation by disrupting NPR3-dependent mitogenic signals, independent of NPR1 [6]. This cell-type-specific effect underscores NPR3’s dual roles in ligand clearance and direct signaling.

Antagonism of NPR3-Mediated Cyclic Nucleotide Effects

NPR3 modulates cyclic nucleotides through two mechanisms:

  • cGMP-independent inhibition: NPR3 constitutively inhibits adenylyl cyclase via Gᵢ-coupled intracellular domains, reducing cAMP [1] [4]. AP 811 reverses this inhibition, increasing cAMP and activating Protein Kinase A (PKA) [4].
  • cGMP transmodulation: By blocking NPR3-mediated ANP clearance, AP 811 indirectly elevates cGMP via NPR1 activation [9].

In white adipose tissue, NPR3 antagonism by AP 811 enhances mitochondrial respiration via cAMP/PKA and p38 MAPK pathways, increasing expression of PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1α) and UCP1 (uncoupling protein 1) [4]. This demonstrates NPR3’s role in suppressing metabolic activity, reversible by AP 811.

Table 2: AP 811’s Effects on Downstream Signaling Pathways

NPR3-Dependent ProcessEffect of AP 811Functional Outcome
ANP ClearanceInhibitionProlonged ANP bioavailability
cAMP ProductionIncreased (via adenylyl cyclase disinhibition)PKA activation; enhanced lipolysis
cGMP ProductionIndirect increase (via NPR1 potentiation)PKG activation; vasodilation
Cardiomyocyte ProliferationSuppressionInhibition of hyperplastic growth
Mitochondrial BiogenesisActivationWhite adipose tissue browning; thermogenesis

Controversies in Agonist vs. Antagonist Activity: Reconciling Discrepant Findings

Early studies classified AP 811 as an "NPR3-selective agonist" due to its ability to mimic ANP’s binding and internalization [9]. However, functional analyses later redefined it as an antagonist:

  • Antagonist evidence:
  • Blocks ANP-induced Na⁺/K⁺ pump stimulation [6]
  • Suppresses low-dose ANP-driven cardiomyocyte proliferation [6]
  • Induces white adipose tissue browning by reversing NPR3-mediated suppression of PGC-1α/UCP1 [4]
  • Apparent agonist effects:
  • Early ligand-binding assays showed AP 811 "activating" NPR3 internalization [9]
  • Structural similarity to ANP’s bioactive region [9]

These discrepancies arise from methodological differences:

  • Ligand-binding vs. functional assays: AP 811 binds NPR3 with agonist-like affinity but fails to trigger downstream signaling. Its "agonist" classification stemmed from binding studies without functional validation [9].
  • Receptor density effects: In cells with high NPR3:NPR1 ratios, AP 811 may act primarily as a clearance antagonist, increasing ANP access to NPR1. In systems with predominant NPR3 expression, it blocks direct NPR3 signaling [4] [9].
  • cAMP/cGMP crosstalk: AP 811’s indirect cGMP elevation (via NPR1) was initially misinterpreted as NPR3 agonism [6] [9].

Thus, AP 811 is functionally an antagonist: It occupies NPR3 without activating Gᵢ or internalization signals, while competitively inhibiting natural ligand actions [4] [6] [9].

Properties

Product Name

AP 811

IUPAC Name

(3S)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-methylbutyl]amino]-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C46H66N12O8

Molecular Weight

915.1 g/mol

InChI

InChI=1S/C46H66N12O8/c1-5-27(3)26-53-41(63)34(13-9-21-51-45(47)48)56-43(65)36(25-38(60)61)57-44(66)39(28(4)6-2)58-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,53,63)(H,54,62)(H,55,59)(H,56,65)(H,57,66)(H,58,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)/t27-,28-,34-,35-,36-,39-/m0/s1

InChI Key

UNMJSSQZDQBGDS-OCFLPWLCSA-N

SMILES

CCC(C)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCC(C)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Isomeric SMILES

CC[C@H](C)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.